1-(2-Amino-4-chlorophenyl)-2-chloro-ethanone
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Overview
Description
The compound "1-(2-Amino-4-chlorophenyl)-2-chloro-ethanone" is a chlorinated aromatic ketone with potential applications in pharmaceuticals. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and evaluated for their biological activities. For instance, derivatives of 4-chlorophenyl)amino ethanone have been designed as inhibitors of HIV-1 RT, indicating the relevance of such structures in medicinal chemistry .
Synthesis Analysis
The synthesis of related compounds often begins with chlorinated phenols or anilines as starting materials. In the case of the 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives, a molecular hybridization approach was employed to design novel inhibitors for HIV-1 RT . Similarly, the synthesis of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone also utilized 4-chlorophenol as a starting material, showcasing the versatility of chlorinated aromatic compounds in synthesizing diverse bioactive molecules .
Molecular Structure Analysis
The molecular structure of related compounds can be complex, with various substituents influencing the overall conformation and reactivity. For example, the crystal structure of N-[(E)-3,3-diphenylprop-2-enylidene]-1-(4-aminophenyl)ethanone revealed a slightly non-planar molecule with an E configuration around the central C=N bond . This highlights the importance of molecular geometry and bond configuration in the design of bioactive compounds.
Chemical Reactions Analysis
The chemical reactivity of chlorinated aromatic ketones can be influenced by the presence of electron-withdrawing groups, such as the chlorine atom, which can affect the electrophilic character of the carbonyl group. The compounds studied in the papers provided demonstrate a range of reactivities, from participating in condensation reactions to acting as inhibitors for biological targets like HIV-1 RT .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic ketones are determined by their molecular structure. These properties include solubility, melting point, and stability, which are crucial for their potential application in drug design. The antimicrobial activity of synthesized compounds, as well as their binding affinity and drug-likeness behavior, are also key properties that are often predicted using in-silico studies and confirmed through in-vitro evaluations .
Scientific Research Applications
Synthesis and Antimicrobial Activity
1-(2-Amino-4-chlorophenyl)-2-chloro-ethanone, a heterocyclic compound, serves as a building block with wide applications in pharmaceutical, medicinal, and drug research. A study focused on its derivative, exploring the synthesis and antimicrobial activity against both gram-positive and gram-negative bacteria, highlighting its potential in developing new pharmaceuticals (Wanjari, 2020).
Chemical Synthesis for Heterocyclic Compounds
The compound is utilized in the synthesis of various heterocyclic compounds. For instance, its derivative was used in the preparation of isoflavones and various heterocyclic derivatives, demonstrating the flexibility of this compound in chemical synthesis (Moskvina, Shilin, & Khilya, 2015).
Biocatalysis in Drug Synthesis
A bacterial strain capable of biocatalyzing a derivative of this compound was identified, showcasing its use in the enantioselective synthesis of chiral intermediates for drugs like Miconazole (Miao, Liu, He, & Wang, 2019).
Development of Novel Derivatives
The compound is central to the synthesis of novel derivatives with antibacterial and antifungal activities. These derivatives have been evaluated against various pathogens, indicating the compound's role in developing new antimicrobial agents (Author Unknown, 2020).
Enzymatic Processes in Pharmaceutical Synthesis
This compound is key in enzymatic processes for preparing chiral intermediates, as seen in the synthesis of Ticagrelor, a medication for acute coronary syndromes. The processes showcase efficient and environmentally sound methods in pharmaceutical manufacturing (Guo et al., 2017).
Catalysis in Pharmaceutical Intermediates
This compound derivatives have been used in catalyzing the synthesis of pharmaceutical intermediates, such as those used in 3-adrenoceptor receptor agonists. This application demonstrates the compound's versatility in various synthesis processes (Ni, Zhang, & Sun, 2012).
Synthesis of Heterocyclic Compounds
Its derivatives play a role in the synthesis of various heterocyclic compounds, such as indole derivatives with antimicrobial activity, emphasizing its importance in the development of new therapeutic agents (Sherekar, Padole, & Kakade, 2022).
Safety and Hazards
properties
IUPAC Name |
1-(2-amino-4-chlorophenyl)-2-chloroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLXWVJCSVAOKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499766 |
Source
|
Record name | 1-(2-Amino-4-chlorophenyl)-2-chloroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30499766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64605-37-4 |
Source
|
Record name | 1-(2-Amino-4-chlorophenyl)-2-chloroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30499766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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